2-Bromo-1-(difluoromethyl)-3-nitrobenzene
Overview
Description
2-Bromo-1-(difluoromethyl)-3-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(difluoromethyl)-3-nitrobenzene typically involves the bromination of 1-(difluoromethyl)-3-nitrobenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(difluoromethyl)-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid or other functional groups using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.
Major Products
Nucleophilic substitution: Formation of substituted benzene derivatives with various functional groups replacing the bromine atom.
Reduction: Formation of 2-amino-1-(difluoromethyl)-3-nitrobenzene.
Oxidation: Formation of 2-bromo-1-(difluoromethyl)-3-carboxybenzene or other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-(difluoromethyl)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.
Chemical Biology: The compound can be employed in the study of biochemical pathways and molecular interactions due to its unique functional groups.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(difluoromethyl)-3-nitrobenzene depends on its specific application and the chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The difluoromethyl group can participate in various interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-difluoromethylbenzene: Similar structure but lacks the nitro group, affecting its reactivity and applications.
2-Bromo-1-(difluoromethyl)-4-fluorobenzene:
2-Bromo-1-(difluoromethyl)-3-fluorobenzene: Similar to the previous compound but with the fluorine atom in a different position.
Uniqueness
2-Bromo-1-(difluoromethyl)-3-nitrobenzene is unique due to the presence of both a nitro group and a difluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making the compound valuable for specific synthetic and research applications. The nitro group enhances the compound’s reactivity towards reduction and nucleophilic substitution, while the difluoromethyl group influences its stability and interactions with other molecules.
Properties
IUPAC Name |
2-bromo-1-(difluoromethyl)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-6-4(7(9)10)2-1-3-5(6)11(12)13/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOYLLVCOXRPLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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